molecular formula C11H9ClN2O2 B1350425 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid CAS No. 191419-14-4

5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid

Cat. No. B1350425
CAS RN: 191419-14-4
M. Wt: 236.65 g/mol
InChI Key: HHJCGJQZUGPCRH-UHFFFAOYSA-N
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Description

The compound “5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid” is a pyrazole derivative . Pyrazole derivatives have attracted much attention because they possess a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory .


Synthesis Analysis

The compound was prepared in a series of syntheses to produce new pyrazole derivatives . The synthesis of pyrazoles involves a variety of methods, including silver-mediated [3 + 2] cycloaddition, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .


Molecular Structure Analysis

The crystal structure of the compound was determined by X-ray diffraction method . The crystal belongs to monoclinic, space group P21/c with unit cell parameters a = 6.7637(4) Å, b = 6.8712(3) Å, c = 22.4188(10) Å, β = 93.8458 (14)º, V = 1039.56 (9) Å3 and Z = 4 .


Chemical Reactions Analysis

The compound is a highly versatile intermediate for the synthesis of thiolates, azides, amines, and fused pyrazolo heterocycles via cyclocondensation reactions . It can also undergo a variety of chemical reactions, including acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines, and phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines .

Scientific Research Applications

Synthesis of Smoothened Antagonists

The compound is used as a reactant for the synthesis of (aminomethyl)pyrazoles, which act as Smoothened antagonists for hair inhibition. This application is significant in the development of treatments for conditions like hirsutism .

ORL1 Receptor Antagonists

It serves as a precursor in the preparation of ORL1 receptor antagonists based on N-biarylmethyl spiropiperidine. These antagonists have potential therapeutic applications in pain management .

Anti-Cancer Properties

Pyrazole derivatives, including 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid, have been noted for their anti-cancer properties. They are explored for their potential use in cancer treatment strategies .

Corrosion Inhibition

The compound has been studied for its corrosion protection properties for mild steel in HCl environments. This is crucial for extending the life of metal structures and components in corrosive settings .

Antibacterial and Anti-inflammatory

These compounds exhibit antibacterial and anti-inflammatory properties, making them valuable in the development of new antibiotics and anti-inflammatory drugs .

Analgesic and Anticonvulsant Effects

Their analgesic and anticonvulsant effects are also noteworthy, suggesting their use in pain relief and seizure control medications .

Anthelmintic and Antioxidant Activities

The anthelmintic activity makes them useful in treating parasitic worm infections, while their antioxidant properties contribute to protecting cells from oxidative stress .

Herbicidal Applications

Lastly, they hold herbicidal properties, which could be harnessed in agricultural practices to manage weed growth without harming crops .

properties

IUPAC Name

5-chloro-1-methyl-3-phenylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-14-10(12)8(11(15)16)9(13-14)7-5-3-2-4-6-7/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJCGJQZUGPCRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377138
Record name 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid

CAS RN

191419-14-4
Record name 5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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